Dual PDE4/8 Inhibition Potency
BC8-15 inhibits PDE8A with IC50 = 0.28 µM (280 nM) and PDE4A with IC50 = 0.22 µM (220 nM), demonstrating balanced dual inhibition [1]. In contrast, the clinical PDE4 inhibitor apremilast exhibits PDE4 IC50 = 140 nM but lacks any PDE8 activity [2]; rolipram, the classical PDE4-selective tool compound, has PDE4 IC50 = 0.8 µM (800 nM) with no PDE8 inhibition [3]; and PF-04957325, a potent PDE8-selective inhibitor, shows PDE8A IC50 = 0.7 nM but negligible PDE4 activity . BC8-15 thus provides the unique dual-target profile among commercially available PDE tool compounds.
| Evidence Dimension | PDE4A and PDE8A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PDE8A IC50 = 0.28 µM (280 nM); PDE4A IC50 = 0.22 µM (220 nM) |
| Comparator Or Baseline | Apremilast: PDE4 IC50 = 140 nM (no PDE8 activity); Rolipram: PDE4 IC50 = 0.8 µM (800 nM, no PDE8 activity); PF-04957325: PDE8A IC50 = 0.7 nM (no PDE4 activity) |
| Quantified Difference | BC8-15 is 3.6-fold more potent against PDE4A than rolipram; BC8-15 provides PDE8 inhibition absent in both apremilast and rolipram; BC8-15 is 400-fold less potent against PDE8A than PF-04957325 but uniquely inhibits both PDE4 and PDE8. |
| Conditions | In vitro enzyme assays using recombinant human PDE4A and PDE8A; substrate concentrations ≤0.1 × Km; IC50 values approximate Ki; means of three independent experiments |
Why This Matters
Researchers requiring simultaneous PDE4 and PDE8 inhibition in a single pharmacological agent cannot achieve this with any single-target clinical or tool PDE inhibitor; BC8-15 is the only commercially available compound with balanced dual PDE4/8 inhibition characterized by validated IC50 values.
- [1] Demirbas D, Wyman AR, Shimizu-Albergine M, et al. A yeast-based chemical screen identifies a PDE inhibitor that elevates steroidogenesis in mouse Leydig cells via PDE8 and PDE4 inhibition. PLoS One. 2013;8(8):e71279. doi:10.1371/journal.pone.0071279 View Source
- [2] Journal of Drugs in Dermatology. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. 2025. Reporting apremilast IC50 = 140 nM. View Source
- [3] Comparison of phosphodiesterase III, IV and dual III/IV inhibitors on bronchospasm and pulmonary eosinophil influx in guinea pigs. 1994. Reporting rolipram PDE4 IC50 = 0.8 µM. View Source
